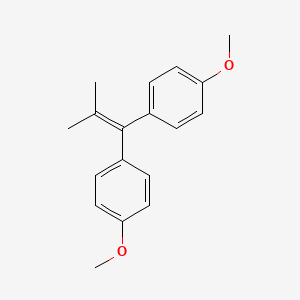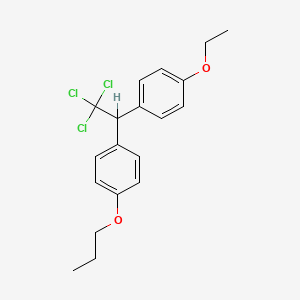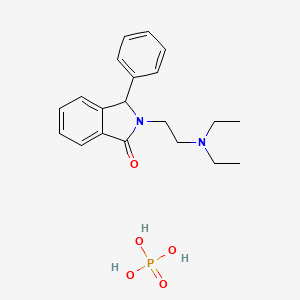![molecular formula C6H14OS B14694032 2-Methyl-2-[(methylsulfanyl)methoxy]propane CAS No. 33657-48-6](/img/structure/B14694032.png)
2-Methyl-2-[(methylsulfanyl)methoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Butyl methylthiomethyl ether: is an organic compound that belongs to the class of ethers. It is characterized by the presence of a t-butyl group, a methyl group, and a thiomethyl group attached to an oxygen atom. This compound is often used as a protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of t-butyl methylthiomethyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For t-butyl methylthiomethyl ether, the reaction typically involves the use of t-butoxide ion and methylthiomethyl chloride under basic conditions .
Industrial Production Methods: Industrial production of t-butyl methylthiomethyl ether follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: t-Butyl methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ether can be reduced to form alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H_2O_2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typical reducing agents.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave the ether bond.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Applications De Recherche Scientifique
Chemistry: t-Butyl methylthiomethyl ether is widely used as a protecting group for alcohols and amines in organic synthesis. It provides stability to the functional groups during various reaction conditions and can be easily removed under mild conditions .
Biology and Medicine: In biological research, t-butyl methylthiomethyl ether is used to protect sensitive functional groups in biomolecules during synthesis and modification processes. Its stability and ease of removal make it a valuable tool in the synthesis of complex biomolecules .
Industry: In the industrial sector, t-butyl methylthiomethyl ether is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during large-scale synthesis .
Mécanisme D'action
The mechanism of action of t-butyl methylthiomethyl ether involves the protection of functional groups through the formation of stable ether bonds. The t-butyl group provides steric hindrance, preventing unwanted reactions at the protected site. The thiomethyl group enhances the stability of the ether bond, making it resistant to various reaction conditions. The removal of the protecting group is typically achieved through acidic cleavage, where the ether bond is protonated and subsequently cleaved to release the protected functional group .
Comparaison Avec Des Composés Similaires
Methylthiomethyl ether: Similar in structure but lacks the t-butyl group.
tert-Butyl methyl ether: Similar in structure but lacks the thiomethyl group.
tert-Butyl ethyl ether: Similar in structure but has an ethyl group instead of a methylthiomethyl group.
Uniqueness: t-Butyl methylthiomethyl ether is unique due to the presence of both the t-butyl and thiomethyl groups. This combination provides enhanced stability and protection to functional groups during synthesis. The t-butyl group offers steric hindrance, while the thiomethyl group contributes to the overall stability of the ether bond .
Propriétés
IUPAC Name |
2-methyl-2-(methylsulfanylmethoxy)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-6(2,3)7-5-8-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJSEMAXCSSRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728289 |
Source


|
| Record name | 2-Methyl-2-[(methylsulfanyl)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33657-48-6 |
Source


|
| Record name | 2-Methyl-2-[(methylsulfanyl)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

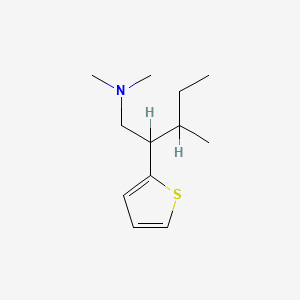


![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
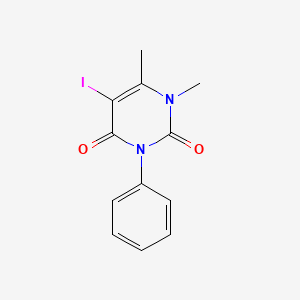
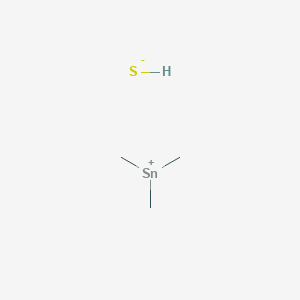
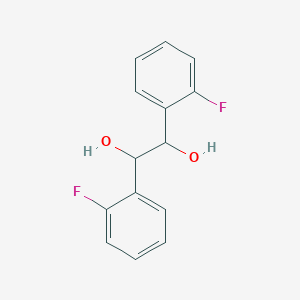

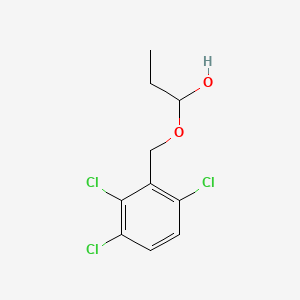
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
